molecular formula C18H28O11 B14028415 7alpha-O-Methylmorroniside

7alpha-O-Methylmorroniside

Cat. No.: B14028415
M. Wt: 420.4 g/mol
InChI Key: IZODPOCIKVLNIL-BJTCBHOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7alpha-O-Methylmorroniside is a naturally occurring iridoid glycoside. It is a methylation product of morroniside, which is found in the fruit of Cornus officinalis, a traditional Chinese medicinal plant. This compound has garnered interest due to its potential bioactive properties, including anti-inflammatory and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7alpha-O-Methylmorroniside typically involves the methylation of morroniside. One common method is the iodine-catalyzed etherification of morroniside in acetone, which produces 7-O-alkyl ether derivatives . The reaction is carried out under neutral conditions and yields the desired product within a few hours.

Industrial Production Methods

The use of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can be employed for the simultaneous determination and quality control of high-polarity components, including this compound .

Chemical Reactions Analysis

Types of Reactions

7alpha-O-Methylmorroniside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the iridoid glycoside.

    Reduction: This can lead to the formation of different derivatives with altered bioactivity.

    Substitution: Commonly involves the replacement of functional groups to create new compounds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various alkylating agents can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities.

Mechanism of Action

The mechanism of action of 7alpha-O-Methylmorroniside involves its interaction with molecular targets such as matrix metalloproteinases (MMPs). It inhibits the expression of MMP2 and MMP9, which are involved in the degradation of extracellular matrix components. This inhibition helps in reducing inflammation and protecting neurons from apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific methylation, which enhances its bioactivity compared to its parent compound, morroniside. This modification allows it to exhibit stronger anti-inflammatory and neuroprotective effects .

Properties

Molecular Formula

C18H28O11

Molecular Weight

420.4 g/mol

IUPAC Name

methyl (1S,3S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate

InChI

InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1

InChI Key

IZODPOCIKVLNIL-BJTCBHOJSA-N

Isomeric SMILES

C[C@H]1[C@@H]2[C@H](C[C@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC

Canonical SMILES

CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.